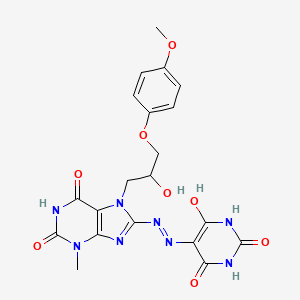
5-(2-(7-(2-Hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(7-(2-Hydroxy-3-(4-méthoxyphénoxy)propyl)-3-méthyl-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-(2-(7-(2-Hydroxy-3-(4-méthoxyphénoxy)propyl)-3-méthyl-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione implique plusieurs étapes, en commençant par des précurseurs facilement disponibles. Les étapes clés incluent :
Formation du noyau purine : Cela implique la condensation d'aldéhydes et d'amines appropriés dans des conditions acides ou basiques.
Introduction du groupe hydrazono : Cette étape nécessite généralement la réaction du dérivé de purine avec de l'hydrazine ou ses dérivés.
Attachement du fragment pyrimidine trione : Cela peut être réalisé par des réactions de cyclisation impliquant des dicétones appropriées et des dérivés d'urée.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
5-(2-(7-(2-Hydroxy-3-(4-méthoxyphénoxy)propyl)-3-méthyl-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en groupe carbonyle en utilisant des agents oxydants tels que PCC ou KMnO4.
Réduction : Les groupes carbonyle peuvent être réduits en groupes hydroxyle en utilisant des agents réducteurs comme NaBH4 ou LiAlH4.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : PCC, KMnO4 ou CrO3 en milieu acide.
Réduction : NaBH4, LiAlH4 ou hydrogénation catalytique.
Substitution : Des nucléophiles tels que des amines, des thiols ou des halogénures dans des conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle produirait une cétone ou un aldéhyde, tandis que la réduction des groupes carbonyle produirait des alcools.
Applications de recherche scientifique
5-(2-(7-(2-Hydroxy-3-(4-méthoxyphénoxy)propyl)-3-méthyl-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme unité de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques telles que les protéines et les acides nucléiques.
Médecine : Enquêté pour ses effets thérapeutiques potentiels, y compris ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de 5-(2-(7-(2-Hydroxy-3-(4-méthoxyphénoxy)propyl)-3-méthyl-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines, conduisant à la modulation de diverses voies biochimiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
5-(2-(7-(2-Hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(2-(7-(2-Hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
5-(2-(7-(2-Hydroxy-3-(4-méthoxyphénoxy)propyl)-3-méthyl-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione : Similaire en structure mais avec des groupes fonctionnels ou des substitutions différents.
Autres dérivés de purine : Composés avec des noyaux de purine similaires mais des substituants différents.
Dérivés de pyrimidine trione : Composés avec des fragments de pyrimidine trione similaires mais des substituants différents.
Unicité
L'unicité de 5-(2-(7-(2-Hydroxy-3-(4-méthoxyphénoxy)propyl)-3-méthyl-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques uniques
Propriétés
Numéro CAS |
476481-74-0 |
|---|---|
Formule moléculaire |
C20H20N8O8 |
Poids moléculaire |
500.4 g/mol |
Nom IUPAC |
8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H20N8O8/c1-27-14-13(17(32)24-20(27)34)28(7-9(29)8-36-11-5-3-10(35-2)4-6-11)18(21-14)26-25-12-15(30)22-19(33)23-16(12)31/h3-6,9,29H,7-8H2,1-2H3,(H,24,32,34)(H3,22,23,30,31,33) |
Clé InChI |
GVAIIXIEGIFPRK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC(=O)NC3=O)O)CC(COC4=CC=C(C=C4)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12054183.png)
![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054189.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12054190.png)

![(5Z)-3-Butyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054209.png)

![(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B12054219.png)


![[4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12054229.png)

![2-amino-6-benzyl-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12054237.png)
![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12054254.png)

